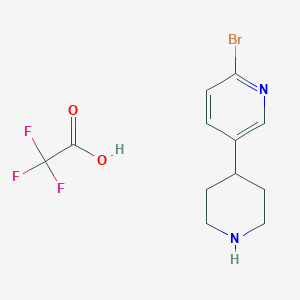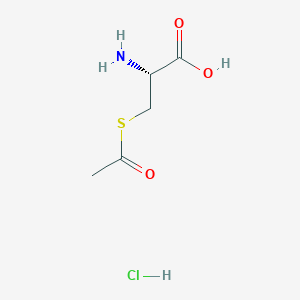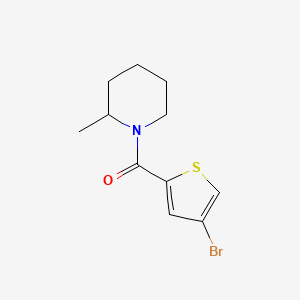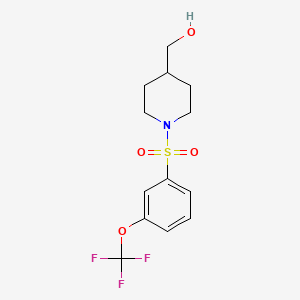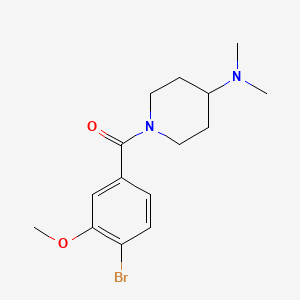
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a piperidine ring with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-3-methoxyphenol.
Formation of the Methanone: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to form the methanone intermediate.
Piperidine Substitution: The final step involves the nucleophilic substitution of the methanone intermediate with 4-(dimethylamino)piperidine under basic conditions, often using a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, suggesting possible applications in developing new drugs for neurological disorders, pain management, and other therapeutic areas.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-ethylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-phenylpiperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the presence of the dimethylamino group on the piperidine ring. This structural feature can significantly influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability, potentially enhancing its efficacy and safety profile in therapeutic applications.
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-17(2)12-6-8-18(9-7-12)15(19)11-4-5-13(16)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDCRSGOIYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
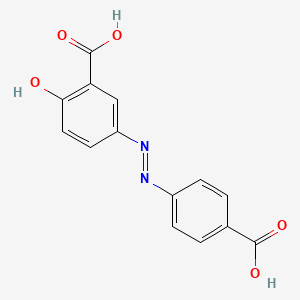
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
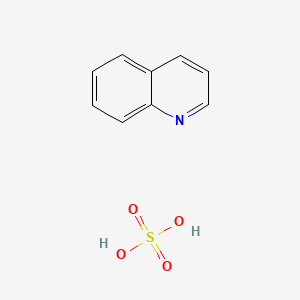
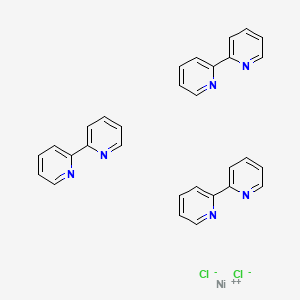


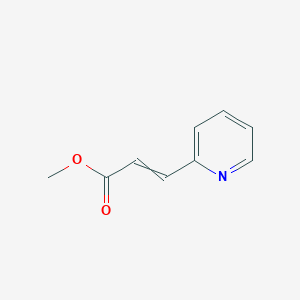
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
